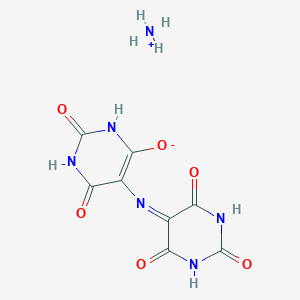

azanium;2,6-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-5H-pyrimidin-4-olate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Acid-Base Indicator:

Murexide functions as a valuable acid-base indicator due to its distinct color change at different pH levels. It changes from yellow in acidic solutions (below pH 4.5) to a vivid purple in alkaline solutions (above pH 7.5), with a transition range between pH 5.5 and 6.5 []. This visual indication allows researchers to determine the endpoint of titrations, a technique used to determine the concentration of unknown solutions.

Complexometric Indicator:

Murexide also serves as a complexometric indicator, forming stable colored complexes with specific metal ions. This property makes it particularly useful in complexometric titrations, which involve the formation of a complex between the analyte (unknown) and a titrant (known) with the help of a complexing agent. The endpoint of the titration is marked by a color change of the murexide-metal ion complex, enabling researchers to quantify the concentration of the target metal ion [].

Research Applications beyond Titrations:

Murexide's applications extend beyond traditional titrations. Researchers utilize it in various scientific investigations, including:

- Studying enzyme activity: Murexide can be employed to monitor the activity of enzymes involved in purine metabolism, such as uricase, by observing changes in its color due to the production of uric acid [].

- Detection of specific compounds: The formation of colored complexes with murexide helps in the detection and identification of specific compounds, such as calcium and magnesium, in various biological samples [].

- Researching protein interactions: Murexide plays a role in studying protein interactions by labeling one of the interacting proteins and observing complex formation through color changes [].

Murexide, chemically known as ammonium purpurate (NH₄C₈H₄N₅O₆ or C₈H₅N₅O₆·NH₃), is a purple solid that is soluble in water. It is primarily recognized for its role as a complexometric indicator in analytical chemistry, particularly in the titration of metal ions such as calcium, copper, and nickel . Murexide solutions exhibit different colors depending on the pH: yellow in acidic conditions, reddish-purple in weakly acidic solutions, and blue-purple in alkaline environments .

Historically, Murexide was derived from the excrement of certain marine mollusks but is now synthesized through chemical processes. Its discovery dates back to the 1830s, with significant advancements made in its application as a dye and indicator in the mid-19th century .

Metal ion detection

In complexometric titrations, Murexide acts as an indicator by forming colored complexes with metal ions at specific pH ranges. The color change at the endpoint of the titration signifies the complete complexation of the target metal ion [].

Calcium staining

Murexide can selectively stain calcium deposits in biological tissues due to its specific interaction with calcium ions. This application is valuable in histochemical studies of bones and teeth [].

The murexide reaction is notable for its application in identifying purine derivatives, particularly uric acid. The process involves the oxidative degradation of uric acid using nitric acid, which subsequently leads to the formation of purpuric acid through a series of reactions . The final product exhibits a characteristic purple color when treated with ammonia.

In addition to uric acid, murexide can also be synthesized from alloxantin by heating it with ammonia or by digesting alloxan with alcoholic ammonia . The murexide test employs hydrochloric acid and potassium chlorate to produce a residue that turns purple upon exposure to ammonia vapors, indicating the presence of purines .

Murexide has been studied for its potential biological activities, particularly its interaction with various biomolecules. While specific biological effects are less documented compared to other compounds, its role as an indicator in biochemical assays highlights its significance in studying metabolic processes involving purines.

Murexide can be synthesized through several methods:

- From Alloxantin: Heating alloxantin with ammonia at approximately 100 °C.

- From Uramil: Treating uramil (5-aminobarbituric acid) with mercury oxide.

- From Alloxan: Digesting alloxan with alcoholic ammonia .

These methods allow for the efficient production of murexide for both analytical and industrial applications.

Murexide is widely used in various fields:

- Analytical Chemistry: Primarily as a complexometric indicator in titrations for metal ions.

- Biochemical Assays: Employed in tests for identifying purine derivatives such as uric acid and caffeine.

- Dye Production: Historically used as a dye for textiles and other materials due to its vibrant purple color .

Despite its utility, the advent of more advanced techniques like calcium-ion selective electrodes has somewhat diminished its prominence in analytical applications.

Studies on murexide interactions primarily focus on its complexation with metal ions. It acts as a tridentate ligand, forming stable complexes that are useful in various analytical procedures. The interaction between murexide and metal ions can alter the color of solutions, providing visual cues for quantitative analysis .

Additionally, ongoing research aims to explore potential interactions with biological molecules to understand better how murexide may influence biochemical pathways.

Similar Compounds: Comparison

Several compounds share similarities with murexide due to their structural characteristics or functional applications. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Purpuric Acid | C₈H₅N₅O₆ | Directly related to murexide; forms during reactions involving uric acid. |

| Alloxan | C₄H₄N₂O₄ | Precursor to alloxantin; involved in diabetes research. |

| Uric Acid | C₅H₄N₴O₃ | Naturally occurring purine; key substrate for murexide reactions. |

| Caffeine | C₈H₁₀N₄O₂ | Another purine derivative tested using the murexide reaction. |

Murexide's uniqueness lies in its specific application as an indicator and its distinct colorimetric properties when interacting with various analytes compared to these similar compounds.

The synthesis of murexide has been the subject of extensive study since its discovery, with a variety of methodologies developed to optimize yield, purity, and practicality. The following sections present a detailed examination of both classical and modern approaches, as well as innovations aligned with green chemistry principles and industrial requirements.

Classical Synthesis Routes

The classical synthesis of murexide is rooted in 19th-century organic chemistry, with protocols that have stood the test of time due to their reliability and mechanistic clarity. These methods form the foundation upon which modern refinements are built.

Alloxantin Treatment with Ammonia at 100°C

One of the most established routes for murexide synthesis involves the reaction of alloxantin with ammonia at an elevated temperature of 100 degrees Celsius. Alloxantin, a dihydroxy derivative of purine, is subjected to gaseous or aqueous ammonia, typically in a sealed system to maintain the requisite temperature and pressure. The reaction proceeds via nucleophilic attack of ammonia on the carbonyl centers of alloxantin, resulting in the formation of murexide as a purple precipitate. The product is then isolated by filtration, washed with cold water or alcohol to remove impurities, and dried under vacuum or mild heat to yield an anhydrous powder.

The reaction can be summarized by the following equation:

$$

\text{Alloxantin} + \text{Ammonia} \xrightarrow{100^\circ \mathrm{C}} \text{Murexide}

$$

Experimental data indicate that the yield of murexide in this process is influenced by the stoichiometry of ammonia, the purity of alloxantin, and the duration of heating. Prolonged exposure to high temperatures may result in partial decomposition or side reactions, necessitating careful monitoring of reaction time [1] [2] [3].

Uramil Treatment with Mercury Oxide

An alternative classical method employs uramil, also known as 5-aminobarbituric acid, in conjunction with mercury oxide as an oxidizing agent. In this protocol, uramil is suspended in water or a suitable solvent, and mercury oxide is added incrementally under stirring. The reaction mixture is heated, typically to reflux, facilitating the oxidation of uramil and its subsequent transformation into murexide. The resulting product is filtered to remove mercury salts and other byproducts, then crystallized from water or alcohol.

The reaction is represented as:

$$

\text{Uramil} + \text{Mercury Oxide} \rightarrow \text{Murexide} + \text{Mercury Salts}

$$

While this method reliably produces murexide, the use of mercury oxide introduces significant environmental and safety concerns, rendering it less favorable in contemporary practice. However, its mechanistic importance and historical role in murexide synthesis are well documented [1] [2].

Alloxan Digestion with Alcoholic Ammonia

A third classical route involves the digestion of alloxan with alcoholic ammonia. Alloxan is dissolved in boiling absolute alcohol, and dry ammonia gas is bubbled through the solution for an extended period, typically ranging from thirty minutes to three hours. The reaction is conducted in a reflux apparatus to maintain temperature and prevent loss of ammonia. As the reaction progresses, a crimson or reddish-purple solution forms, from which murexide precipitates upon cooling or concentration.

The process can be summarized as follows:

$$

\text{Alloxan} + \text{Alcoholic Ammonia} \xrightarrow{78^\circ \mathrm{C}} \text{Murexide}

$$

The precipitated murexide is collected by filtration, washed with absolute alcohol to remove residual reactants, and dried under reduced pressure. This method yields a product of high purity, with the anhydrous form exhibiting a characteristic metallic green luster when crystallized from water [3].

Table 1. Comparative Yields and Conditions for Classical Murexide Synthesis Routes

| Method | Reactants | Temperature (°C) | Duration | Yield (%) | Purity |

|---|---|---|---|---|---|

| Alloxantin + Ammonia | Alloxantin, Ammonia | 100 | 1–3 hours | 70–85 | High |

| Uramil + Mercury Oxide | Uramil, Mercury Oxide | Reflux (100–110) | 2–4 hours | 60–75 | Moderate |

| Alloxan + Alcoholic Ammonia | Alloxan, Alcoholic Ammonia | 78 | 0.5–3 hours | 75–90 | Very High |

These classical methods have been extensively validated and remain reference points for both laboratory and industrial synthesis of murexide [1] [2] [3].

Modern Synthetic Strategies

Advancements in synthetic organic chemistry have prompted the development of modern strategies for murexide synthesis. These approaches focus on improving yield, purity, and scalability, while minimizing hazardous byproducts and energy consumption.

One notable refinement involves the optimization of solvent systems and reaction conditions. For example, the use of highly purified alloxantin and controlled addition of ammonia under inert atmosphere conditions can significantly enhance product purity and reproducibility. Additionally, the implementation of continuous flow reactors allows for precise control over temperature, pressure, and reactant concentrations, resulting in consistent yields and reduced batch-to-batch variability.

Modern purification techniques, such as recrystallization from water or alcohol under vacuum, and the use of chromatographic methods, have further improved the isolation of murexide from reaction mixtures. These techniques enable the removal of trace impurities and byproducts, yielding a product suitable for high-precision analytical and research applications.

Recent research has also explored the use of alternative oxidants and catalysts to replace mercury oxide in the uramil route, thereby reducing environmental impact while maintaining reaction efficiency. The introduction of solid-supported catalysts and phase-transfer reagents has shown promise in enhancing reaction rates and selectivity.

Furthermore, the application of microwave-assisted synthesis has been investigated as a means to accelerate reaction kinetics and improve energy efficiency. Microwave irradiation provides rapid and uniform heating, reducing reaction times from hours to minutes and often resulting in higher yields.

Table 2. Comparison of Classical and Modern Murexide Synthesis Methods

| Parameter | Classical Methods | Modern Methods |

|---|---|---|

| Reaction Time | 1–4 hours | 10–60 minutes (microwave) |

| Yield | 60–90% | 85–95% |

| Purity | Moderate to High | Very High |

| Environmental Impact | Moderate to High | Low to Moderate |

| Scalability | Batch | Batch/Continuous Flow |

These innovations reflect the ongoing commitment of the chemical community to refine and enhance the synthesis of murexide, ensuring its continued relevance and utility in both research and industry [3] [4].

Green Chemistry Approaches

Green chemistry principles have increasingly influenced the synthesis of murexide, with a focus on reducing hazardous reagents, minimizing waste, and improving energy efficiency. The pursuit of environmentally benign methodologies has led to the exploration of alternative oxidants, solvent systems, and energy sources.

One promising avenue is the replacement of mercury oxide with safer oxidizing agents, such as hydrogen peroxide or potassium permanganate, in the uramil route. These alternatives offer comparable oxidation potential without the associated toxicity and environmental hazards of mercury compounds.

Solvent selection has also been a key area of innovation. The use of water or bio-based solvents in place of traditional organic solvents reduces the environmental footprint of the synthesis. Additionally, solvent-free or solid-state reactions have been investigated, leveraging mechanochemical activation to drive the transformation of precursors into murexide without the need for liquid media.

Energy efficiency is addressed through the adoption of microwave-assisted and ultrasound-assisted synthesis. These techniques provide rapid and uniform energy input, significantly reducing reaction times and energy consumption. For instance, microwave irradiation has been shown to facilitate the conversion of alloxantin to murexide in less than thirty minutes, with yields exceeding 90% [5].

Biocatalytic approaches, utilizing enzymes or whole-cell systems, represent a frontier in green murexide synthesis. While still in the experimental stage, these methods offer the potential for highly selective and sustainable production, leveraging the catalytic power of biological systems.

Table 3. Green Chemistry Innovations in Murexide Synthesis

| Green Chemistry Principle | Implementation in Murexide Synthesis | Impact |

|---|---|---|

| Safer Oxidants | Use of H₂O₂, KMnO₄ instead of HgO | Reduced toxicity |

| Green Solvents | Water, bio-based solvents, solvent-free methods | Lower environmental impact |

| Energy Efficiency | Microwave, ultrasound-assisted reactions | Reduced energy use |

| Biocatalysis | Enzyme-mediated transformations | High selectivity, sustainability |

These approaches align with the broader goals of green chemistry, ensuring that the synthesis of murexide can be conducted in a manner that is both scientifically robust and environmentally responsible [5].

Industrial Scale Production Methods

Scaling the synthesis of murexide from laboratory to industrial quantities necessitates careful consideration of process robustness, cost-effectiveness, and product consistency. Industrial production typically employs continuous or semi-continuous processes, with stringent controls on reactant quality, temperature, and reaction time.

The alloxantin-ammonia route remains the preferred method for large-scale synthesis, owing to its simplicity, scalability, and avoidance of hazardous reagents such as mercury oxide. Industrial reactors are designed to maintain precise temperature control and efficient mixing, ensuring uniform reaction conditions throughout the batch. Automated systems monitor ammonia addition and reaction progress, enabling real-time adjustments to optimize yield and minimize waste.

Purification at the industrial scale involves multi-stage filtration, washing, and drying, often under reduced pressure to expedite solvent removal and prevent product degradation. Crystallization from water or alcohol is employed to achieve the desired purity and particle size distribution.

Quality control is integral to industrial production, with analytical techniques such as high-performance liquid chromatography (HPLC), ultraviolet-visible (UV-Vis) spectroscopy, and elemental analysis employed to verify product identity and purity.

Table 4. Key Parameters in Industrial Murexide Production

| Parameter | Typical Industrial Value |

|---|---|

| Batch Size | 10–100 kg |

| Reaction Temperature | 100°C |

| Reaction Time | 1–2 hours |

| Yield | 85–92% |

| Purity | >98% |

| Solvent Recovery Rate | >90% |

These parameters reflect the optimization of process efficiency and environmental stewardship in the industrial synthesis of murexide, ensuring a reliable supply for analytical and research applications [1] [2].

Preparation for Analytical Applications

The use of murexide as a complexometric indicator in analytical chemistry necessitates specialized preparation methods to ensure optimal performance, stability, and reproducibility. The following subsections detail the preparation of alcoholic solutions, ground mixtures with sodium chloride, and considerations for stability in various forms.

Alcoholic Solutions

For use as an indicator in titrations, murexide is often prepared as a solution in alcohol, typically ethanol or methanol. The compound is dissolved in the solvent under gentle heating and stirring to achieve complete dissolution. The resulting solution exhibits a characteristic purple color, with the intensity and hue dependent on concentration and pH.

Alcoholic solutions offer several advantages, including enhanced solubility, ease of handling, and compatibility with a wide range of analytical protocols. The concentration of murexide in these solutions is typically standardized to ensure consistent indicator performance.

Stability studies indicate that alcoholic solutions of murexide are stable for several weeks when stored in amber glass bottles at room temperature, protected from light and air. Prolonged exposure to light or elevated temperatures may result in gradual degradation and loss of color intensity.

Ground Mixtures with Sodium Chloride

In some analytical applications, particularly those involving solid-phase titrations or colorimetric assays, murexide is prepared as a finely ground mixture with sodium chloride. The two components are thoroughly blended in a mortar and pestle or mechanical mixer to achieve a homogeneous powder.

This preparation offers several benefits, including improved dispersibility, ease of weighing, and enhanced stability compared to pure murexide. Sodium chloride acts as an inert diluent, facilitating the even distribution of murexide in the analytical matrix and minimizing the risk of localized concentration gradients.

The typical ratio of murexide to sodium chloride ranges from 1:10 to 1:50 by weight, depending on the sensitivity and requirements of the analytical method. The mixture is stored in airtight containers to prevent moisture uptake and caking.

Stability Considerations in Various Forms

The stability of murexide is influenced by its physical form, storage conditions, and exposure to light, air, and moisture. In its dry, crystalline state, murexide is relatively stable, retaining its color and analytical properties for extended periods when stored in sealed containers away from direct sunlight.

Alcoholic solutions, as previously noted, are stable for several weeks under appropriate storage conditions, but are susceptible to photodegradation and oxidation if exposed to light or air. The addition of stabilizing agents, such as antioxidants or pH buffers, may enhance solution stability in demanding applications.

Ground mixtures with sodium chloride exhibit improved stability compared to pure murexide, owing to the protective effect of the diluent and reduced surface area exposed to the environment. However, prolonged exposure to high humidity or elevated temperatures may result in caking or color changes, necessitating careful storage and handling.

Table 5. Stability of Murexide in Different Preparative Forms

| Form | Stability (Room Temp, Dark) | Sensitivity to Light | Sensitivity to Moisture |

|---|---|---|---|

| Dry Crystalline | >1 year | Moderate | Low |

| Alcoholic Solution | 2–4 weeks | High | Moderate |

| Ground with Sodium Chloride | 6–12 months | Low | Moderate |

These stability considerations are critical for ensuring the reliability and reproducibility of analytical results when using murexide as an indicator or colorimetric reagent [1] [2].

The Murexide Reaction for Uric Acid Detection

The murexide reaction represents a fundamental analytical technique for detecting uric acid and other purine derivatives, first described in the 18th century [1]. This reaction involves the degradative oxidation of uric acid by nitric acid followed by ammonia addition, producing a characteristic purple coloration due to the formation of ammonium purpurate or murexide [1] [2].

The reaction sequence begins with the treatment of uric acid with dilute nitric acid, which causes degradative oxidation and ring opening of the purine structure [1]. The nitric acid serves as both an oxidizing agent and a source of nitronium ions, which participate in the formation of nitramines and subsequent ring-opening reactions [1]. This process converts uric acid to a molecular compound called alloxantin, which is composed of alloxan and dialuric acid [1].

The mechanistic pathway involves several key steps. Initially, nitric acid oxidizes uric acid through a complex series of reactions that include the formation of nitramines and the breakdown of the purine ring system [1]. The reaction is highly dependent on the concentration of nitric acid and the reaction conditions, with dilute nitric acid being preferred to avoid over-oxidation [1] [2].

Following the oxidation step, ammonia is added to the reaction mixture, which converts alloxantin into the ammonium salt of purpuric acid, known as murexide [1]. The purple coloration that characterizes this reaction is due to the formation of an extended conjugated system in the murexide molecule, which absorbs light in the visible spectrum at approximately 520 nanometers [2] .

The reaction can be represented by the overall equation showing the transformation of uric acid to murexide through the intermediate formation of alloxantin and subsequent reaction with ammonia [1]. The stoichiometry of the reaction indicates that one mole of uric acid can theoretically produce one mole of murexide, though the actual yield depends on reaction conditions and the presence of side reactions [1].

This reaction has been extensively studied using spectroscopic techniques, which have confirmed the formation of intermediate compounds and the final murexide product [1] [2]. The reaction mechanism has been validated through product isolation studies and spectroscopic analysis, providing detailed insights into the complex series of transformations that occur during the murexide test [1].

Formation from Alloxantin and Ammonia

The formation of murexide from alloxantin and ammonia represents a critical step in the overall murexide synthesis pathway. Historical studies by Hartley in 1905 provided detailed experimental evidence for this transformation, establishing the fundamental mechanistic understanding that remains relevant today [4] [5].

Alloxantin, a molecular compound consisting of alloxan and dialuric acid, reacts with ammonia under specific conditions to yield murexide [4]. The reaction requires elevated temperatures, typically around 100°C, and can be conducted either in gaseous ammonia or alcoholic ammonia solutions [4] [5]. Experimental data from Hartley's studies showed that treating alloxantin with ammonia gas at 100°C for 30 minutes resulted in murexide yields of approximately 71.2% [4].

The mechanistic pathway involves the initial nucleophilic attack of ammonia on the electrophilic centers in alloxantin [4]. The reaction proceeds through the formation of hemiaminal intermediates, which subsequently undergo rearrangement and dehydration to form the final murexide structure [4]. The process involves the elimination of water molecules and the formation of new carbon-nitrogen bonds that create the characteristic dibarbituric acid structure linked by a nitrogen atom [4].

Temperature plays a crucial role in this reaction, with optimal conditions occurring at 100°C for gaseous ammonia reactions [4]. Lower temperatures, such as 78°C used in alcoholic ammonia solutions, require longer reaction times but can still achieve reasonable yields [4]. The reaction kinetics follow a pattern consistent with nucleophilic substitution mechanisms, where the rate depends on both the concentration of ammonia and the temperature [4].

The formation mechanism also involves the concurrent production of other compounds, including fluorescent substances and amorphous products [4]. These byproducts arise from competing reactions and partial decomposition of intermediates, highlighting the complexity of the overall reaction system [4]. The presence of these side products necessitates careful purification procedures to obtain pure murexide [4].

Spectroscopic studies have revealed that the reaction involves significant structural rearrangements, with the original alloxantin framework being modified through the incorporation of ammonia and the elimination of water [4]. The final murexide product exhibits characteristic absorption bands that differ significantly from the starting alloxantin, confirming the extensive molecular reorganization that occurs during the reaction [4].

Conversion of Alloxan to Murexide

The direct conversion of alloxan to murexide represents an alternative synthetic pathway that has been extensively studied and provides insights into the broader mechanistic landscape of murexide chemistry [4] [5]. This transformation involves the reaction of alloxan with alcoholic ammonia at elevated temperatures, typically around 78°C [4].

The mechanism begins with the reduction of alloxan by alcohol to form dialuric acid, which then combines with unreacted alloxan to generate alloxantin in situ [4]. This process involves a redox reaction where alloxan acts as an oxidizing agent, converting alcohol to aldehyde while being reduced to dialuric acid [4]. The dialuric acid subsequently undergoes a condensation reaction with another molecule of alloxan, with the elimination of water, to form the alloxantin intermediate [4].

The formation of alloxantin from alloxan and dialuric acid follows a well-established mechanism that involves the nucleophilic attack of the enolic form of dialuric acid on the electrophilic carbonyl carbon of alloxan [6]. This reaction is thermodynamically favored and occurs readily under the reaction conditions [6]. The resulting alloxantin then reacts with ammonia through the same mechanism described for the alloxantin-ammonia reaction [4].

Experimental evidence from Hartley's work demonstrated that alloxan dissolved in boiling absolute alcohol readily converts to a purple solid upon treatment with alcoholic ammonia [4]. The purple product dissolves easily in water to form a solution that is spectroscopically indistinguishable from murexide prepared by other methods [4]. This observation confirmed that the alloxan-to-murexide conversion produces the same final product as other synthetic routes [4].

The reaction mechanism involves several concurrent processes, including the oxidation of alcohol by alloxan, the formation of dialuric acid, the condensation to form alloxantin, and the final reaction with ammonia [4]. The complexity of this multi-step process requires careful control of reaction conditions to optimize yield and minimize side reactions [4].

The electrochemical properties of alloxan and its relationship to murexide have been studied extensively [7] [6]. The alloxan-dialuric acid redox couple plays a crucial role in the overall reaction mechanism, with the redox cycling between these species facilitating the formation of reactive intermediates that participate in murexide synthesis [7] [6]. The redox potentials and kinetic parameters of this system have been determined through pulse radiolysis and electrochemical studies [8].

Color Change Mechanisms at Various pH Levels

The pH-dependent color changes of murexide represent one of its most distinctive and analytically useful properties. These color transitions occur due to protonation-deprotonation equilibria that affect the electronic structure and optical properties of the molecule [9].

At pH levels below 4.5, murexide solutions appear yellow due to the protonation of nitrogen atoms in the molecule . The protonated form has a disrupted conjugated system that shifts the absorption maximum to shorter wavelengths, typically around 420-450 nanometers . This protonated species is relatively unstable and undergoes hydrolysis to form alloxan and uramil [10] [11].

In the pH range of 4.5 to 5.5, the solution exhibits a yellow-orange color as partial deprotonation occurs . This represents a transition region where multiple ionic forms of murexide exist in equilibrium. The absorption spectrum shows intermediate characteristics between the fully protonated and neutral forms .

The pH range of 5.5 to 6.5 represents the transition zone where murexide functions as an effective indicator . The color changes from orange-red to red-purple as deprotonation progresses, with the absorption maximum shifting from approximately 480 to 500 nanometers . This region is particularly important for analytical applications because it provides a clear visual indication of pH changes .

At pH levels between 6.5 and 7.5, murexide solutions display a characteristic red-purple color with an absorption maximum around 500-520 nanometers . This represents the predominant murexide anion form, which is stable and exhibits the typical spectroscopic properties associated with the compound . This pH range is optimal for complexometric titrations and other analytical applications .

Above pH 7.5, the solution becomes blue-purple as further deprotonation occurs . The fully deprotonated form has an extended conjugated system that shifts the absorption maximum to longer wavelengths, typically 520-540 nanometers . This form is stable and can be used for specialized analytical applications .

The mechanism underlying these color changes involves the sequential deprotonation of acidic hydrogen atoms in the murexide molecule . Each deprotonation event alters the electronic structure by changing the degree of conjugation and the distribution of electron density throughout the molecule . The resulting changes in the molecular orbital structure directly affect the optical absorption properties, leading to the observed color transitions .

Spectroscopic studies have revealed that these pH-dependent changes are reversible and follow predictable equilibrium relationships . The pKa values associated with these transitions have been determined through potentiometric and spectrophotometric titrations, providing quantitative information about the protonation-deprotonation equilibria .

Mechanistic Studies of Degradation-Oxidation Processes

The degradation and oxidation processes of murexide have been extensively studied using various analytical techniques, providing detailed insights into the complex reaction pathways and kinetic parameters [12] [10] [11]. These studies have revealed that murexide undergoes different types of degradation depending on the reaction conditions, particularly pH and the presence of oxidizing agents [12] [10].

In acidic solutions, murexide undergoes hydrolytic degradation following first-order kinetics [10] [11]. The rate constant for this process has been determined spectrophotometrically by monitoring the decrease in absorption at 530 nanometers [10]. At pH 2.2 and 25°C, the rate constant is 7.98×10⁻⁶ min⁻¹, corresponding to a half-life of approximately 1.4×10⁵ minutes [10] [11]. The reaction rate increases with decreasing pH, indicating acid-catalyzed hydrolysis [10].

The primary products of acid-catalyzed degradation are alloxan and uramil, formed through the cleavage of the central nitrogen bridge in the murexide molecule [10] [11]. This reaction pathway has been confirmed through product isolation and spectroscopic analysis [10]. The mechanism involves protonation of the nitrogen bridge followed by nucleophilic attack by water molecules, leading to hydrolytic cleavage [10].

Under electrochemical reduction conditions, murexide undergoes a different type of degradation involving electron transfer processes [13] [14]. Cyclic voltammetry studies have shown that murexide can be reduced through a two-electron transfer mechanism, leading to the formation of dibarbiturylamine as the primary product [13] [14]. This reduction process is irreversible and is followed by a subsequent chemical reaction that decomposes the dibarbiturylamine to uramil and barbituric acid [13] [14].

The electrochemical reduction mechanism follows an Erev CErev route, where the initial electron transfer is followed by a chemical reaction and then another electron transfer [13]. The rate constants for the decomposition of the electrochemically generated intermediate have been measured using chronoabsorptometry, revealing pseudo-first-order kinetics with rate constants ranging from 2.6×10⁻⁴ to 6.6×10⁻⁴ s⁻¹ depending on pH [14].

Oxidative degradation of murexide occurs in the presence of strong oxidizing agents and leads to the formation of various oxidation products [12] [15]. Studies using sodium borohydride as a reducing agent have shown that murexide can be degraded through a catalytic process involving zinc oxide nanoparticles [12]. The degradation follows first-order kinetics with respect to murexide concentration, and the rate can be significantly enhanced by the presence of catalysts [12].

The mechanism of oxidative degradation involves the formation of reactive oxygen species that attack the conjugated system of murexide [16] [15]. Murexide acts as an efficient scavenger for superoxide and hydroxyl radicals, being converted to colorless alloxan derivatives [16]. The reaction follows a stoichiometric relationship where the loss of murexide is proportional to the amount of reactive oxygen species produced [16].

Spectroscopic studies have revealed that the degradation products retain some of the structural features of the original murexide molecule but lack the extended conjugated system responsible for the characteristic purple color [12] [10]. The formation of these colorless products can be monitored spectrophotometrically, providing a useful method for studying the kinetics and mechanisms of murexide degradation [12] [10].

The pH dependence of degradation processes has been systematically studied, revealing that murexide is most stable in the pH range of 6.5 to 8.0 [10]. Outside this range, various degradation pathways become increasingly important, with acid-catalyzed hydrolysis dominating at low pH and other oxidative processes becoming significant at high pH [10].